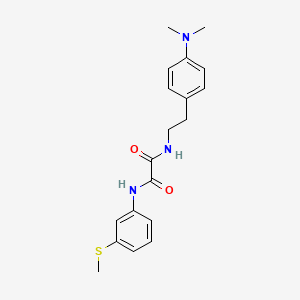

![molecular formula C16H18N2O3S B2395059 N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 864939-97-9](/img/structure/B2395059.png)

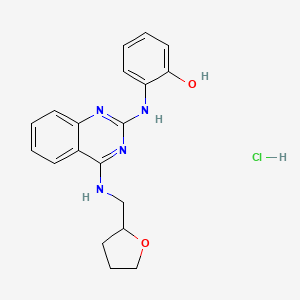

N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide, also known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). It has been extensively studied for its potential applications in the treatment of cancer and other diseases.

Mécanisme D'action

Mode of Action

It is known that amides are a fundamental and widespread functional group, and they are usually considered as poor electrophiles due to resonance stabilization of the amide bond .

Biochemical Pathways

The compound might be involved in the transformation of amides, a process that usually requires activated amides, organometallic reagents, or transition metal catalysts .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Given the compound’s potential interaction with amides, it might influence the transformations of these groups, potentially affecting a wide range of proteins, natural products, pharmaceuticals, and synthetic materials .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .

Avantages Et Limitations Des Expériences En Laboratoire

N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide has several advantages as a research tool. It is a potent and selective HDAC inhibitor, allowing for the specific targeting of HDACs. It has also been extensively studied and characterized, with a large body of literature supporting its use. However, this compound also has some limitations. It has low solubility in water, making it difficult to work with in aqueous solutions. It also has a relatively short half-life, requiring frequent dosing in in vivo experiments.

Orientations Futures

For research include the development of more potent and selective HDAC inhibitors, the identification of biomarkers for response prediction, and the exploration of its potential applications in other diseases.

Méthodes De Synthèse

The synthesis of N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with N,N-dimethylaniline, followed by the reaction with 3-aminobenzamide. The final product is obtained after several purification steps, including recrystallization and column chromatography.

Applications De Recherche Scientifique

N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide has been extensively studied for its potential applications in the treatment of cancer, particularly in the field of epigenetics. Epigenetic modifications, such as histone acetylation, play a crucial role in the regulation of gene expression. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. Inhibition of HDACs by this compound leads to increased histone acetylation, resulting in the activation of tumor suppressor genes and the inhibition of oncogene expression.

Propriétés

IUPAC Name |

N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-12-7-9-15(10-8-12)22(20,21)17-14-6-4-5-13(11-14)16(19)18(2)3/h4-11,17H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZMMVZRZYAIAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2394976.png)

![N-(1,3-benzodioxol-5-yl)-2-[[6-methyl-4-oxo-3-(phenylmethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2394980.png)

![2-[6-(2-Fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2394982.png)

![N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2394984.png)

![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2394987.png)

![(Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2394994.png)

![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394998.png)